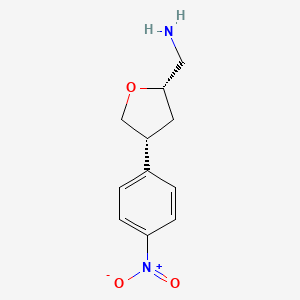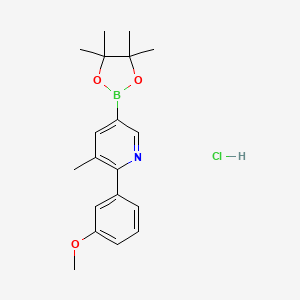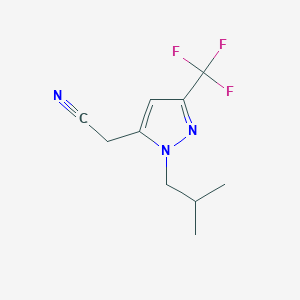
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a chemical compound with the molecular formula C10H12F3N3 It is a pyrazole derivative, characterized by the presence of an isobutyl group, a trifluoromethyl group, and an acetonitrile group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides.
Formation of the Acetonitrile Group: The acetonitrile group can be introduced through the reaction of the pyrazole derivative with acetonitrile in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s potency and bioactivity by increasing its lipophilicity and metabolic stability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the acetonitrile group.
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of the acetonitrile group.
Uniqueness
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is unique due to the presence of the acetonitrile group, which can influence its reactivity and biological activity. The combination of the isobutyl, trifluoromethyl, and acetonitrile groups provides a distinct chemical profile that can be leveraged in various applications.
特性
分子式 |
C10H12F3N3 |
|---|---|
分子量 |
231.22 g/mol |
IUPAC名 |
2-[2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile |
InChI |
InChI=1S/C10H12F3N3/c1-7(2)6-16-8(3-4-14)5-9(15-16)10(11,12)13/h5,7H,3,6H2,1-2H3 |
InChIキー |
AOIKBEZVTCTDSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=CC(=N1)C(F)(F)F)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


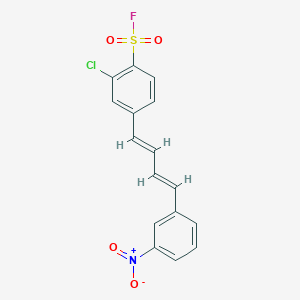
![2,7-Dibromo[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13344296.png)

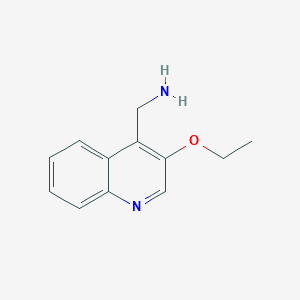
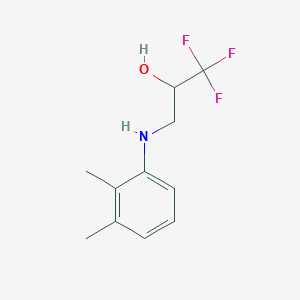
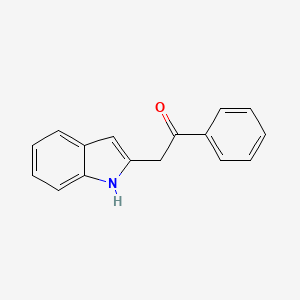
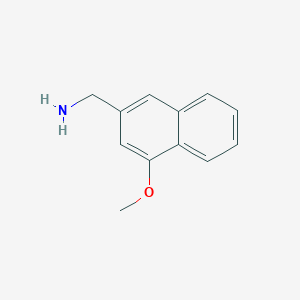
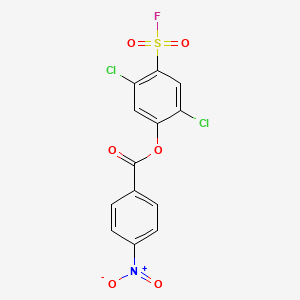
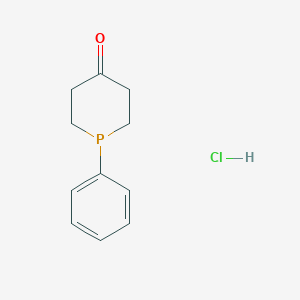
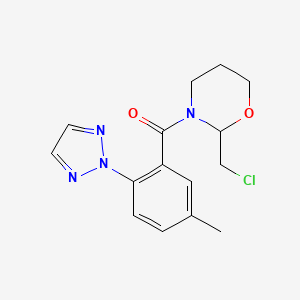
![Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13344366.png)
![(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13344367.png)
